molecular formula C19H26N2O2S B11600413 (5Z)-5-[4-ethoxy-2-methyl-5-(propan-2-yl)benzylidene]-3-propyl-2-thioxoimidazolidin-4-one

(5Z)-5-[4-ethoxy-2-methyl-5-(propan-2-yl)benzylidene]-3-propyl-2-thioxoimidazolidin-4-one

Cat. No.: B11600413
M. Wt: 346.5 g/mol
InChI Key: YWXZYOBRSAOZIZ-WJDWOHSUSA-N
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Description

(5Z)-5-{[4-ETHOXY-2-METHYL-5-(PROPAN-2-YL)PHENYL]METHYLIDENE}-3-PROPYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE is a complex organic compound with a unique structure that includes an imidazolidinone core, a sulfanylidene group, and various alkyl and aryl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-{[4-ETHOXY-2-METHYL-5-(PROPAN-2-YL)PHENYL]METHYLIDENE}-3-PROPYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE typically involves multi-step organic reactionsCommon reagents used in these reactions include alkyl halides, aryl halides, and thiols, under conditions such as reflux in organic solvents and the use of catalysts like palladium or copper .

Industrial Production Methods

For industrial-scale production, the synthesis is optimized to ensure high yield and purity. This often involves the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. The use of green chemistry principles, such as solvent recycling and the minimization of hazardous reagents, is also emphasized to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-{[4-ETHOXY-2-METHYL-5-(PROPAN-2-YL)PHENYL]METHYLIDENE}-3-PROPYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and thioethers, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

(5Z)-5-{[4-ETHOXY-2-METHYL-5-(PROPAN-2-YL)PHENYL]METHYLIDENE}-3-PROPYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which (5Z)-5-{[4-ETHOXY-2-METHYL-5-(PROPAN-2-YL)PHENYL]METHYLIDENE}-3-PROPYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE exerts its effects involves interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be due to the inhibition of key enzymes in bacterial cells, while its anticancer properties could involve the induction of apoptosis in cancer cells. The exact molecular targets and pathways are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other imidazolidinone derivatives and sulfanylidene-containing molecules. Examples include:

Uniqueness

What sets (5Z)-5-{[4-ETHOXY-2-METHYL-5-(PROPAN-2-YL)PHENYL]METHYLIDENE}-3-PROPYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE apart is its unique combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C19H26N2O2S

Molecular Weight

346.5 g/mol

IUPAC Name

(5Z)-5-[(4-ethoxy-2-methyl-5-propan-2-ylphenyl)methylidene]-3-propyl-2-sulfanylideneimidazolidin-4-one

InChI

InChI=1S/C19H26N2O2S/c1-6-8-21-18(22)16(20-19(21)24)11-14-10-15(12(3)4)17(23-7-2)9-13(14)5/h9-12H,6-8H2,1-5H3,(H,20,24)/b16-11-

InChI Key

YWXZYOBRSAOZIZ-WJDWOHSUSA-N

Isomeric SMILES

CCCN1C(=O)/C(=C/C2=CC(=C(C=C2C)OCC)C(C)C)/NC1=S

Canonical SMILES

CCCN1C(=O)C(=CC2=CC(=C(C=C2C)OCC)C(C)C)NC1=S

Origin of Product

United States

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